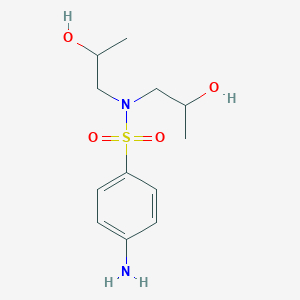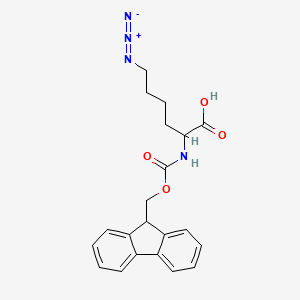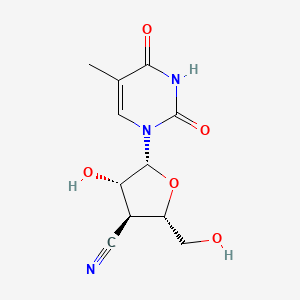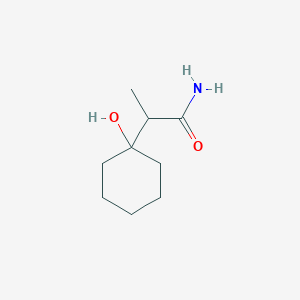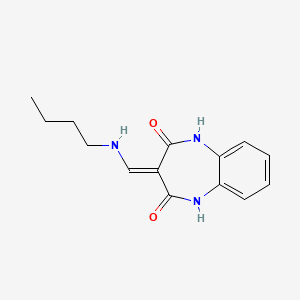
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium is a complex organic compound that contains copper in a cuprate form. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, hydroxy, sulfooxy, and azo groups. The presence of these groups makes the compound highly reactive and suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium typically involves multiple steps:
Formation of the azo compound: The synthesis begins with the formation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Introduction of functional groups: The acetylamino, hydroxy, and sulfooxy groups are introduced through various organic reactions such as acetylation, hydroxylation, and sulfonation.
Complexation with copper: The final step involves the complexation of the organic ligand with copper ions to form the cuprate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
化学反応の分析
Types of Reactions
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfooxy and acetylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the azo group may produce primary amines.
科学的研究の応用
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium can be compared with other similar compounds such as:
Copper(II) sulfate: A simpler copper compound used in various industrial applications.
Azo dyes: Compounds containing azo groups used as dyes and pigments.
Sulfonated aromatic compounds: Compounds with sulfooxy groups used in detergents and surfactants.
The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific reactivity and applications.
特性
CAS番号 |
84082-95-1 |
|---|---|
分子式 |
C21H16CuN3Na3O15S4 |
分子量 |
811.1 g/mol |
IUPAC名 |
copper;trisodium;5-acetamido-3-[[5-methyl-2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C21H21N3O15S4.Cu.3Na/c1-10-5-14(16(26)9-17(10)40(28,29)4-3-39-43(36,37)38)23-24-20-18(42(33,34)35)7-12-6-13(41(30,31)32)8-15(22-11(2)25)19(12)21(20)27;;;;/h5-9,26-27H,3-4H2,1-2H3,(H,22,25)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;;/q;+2;3*+1/p-5 |
InChIキー |
WFRBXWWXXOTYFH-UHFFFAOYSA-I |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)[O-].[Na+].[Na+].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


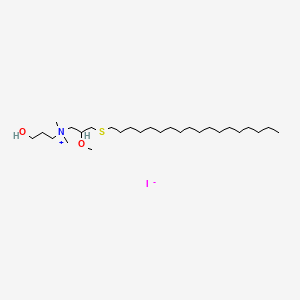

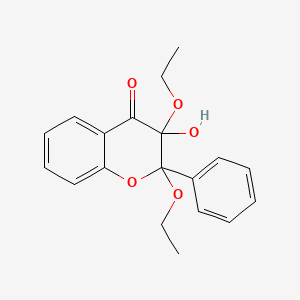
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)

